![molecular formula C18H16F3NO B1325712 3-Azetidinomethyl-4'-trifluoromethylbenzophenone CAS No. 898771-95-4](/img/structure/B1325712.png)
3-Azetidinomethyl-4'-trifluoromethylbenzophenone
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Overview
Description
3-Azetidinomethyl-4’-trifluoromethylbenzophenone is an organic compound with a trifluoromethylbenzophenone ring structure and an azetidinomethyl side chain. The IUPAC name for this compound is [4- (1-azetidinylmethyl)phenyl] [3- (trifluoromethyl)phenyl]methanone . It has a molecular weight of 319.33 .
Molecular Structure Analysis
The InChI code for 3-Azetidinomethyl-4’-trifluoromethylbenzophenone is 1S/C18H16F3NO/c19-18(20,21)16-4-1-3-15(11-16)17(23)14-7-5-13(6-8-14)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
3-Azetidinomethyl-4’-trifluoromethylbenzophenone has a molecular weight of 319.33 . . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Pharmacology
In pharmacology, 3-Azetidinomethyl-4’-trifluoromethylbenzophenone is being explored for its potential use in drug development. Its structural properties may allow it to interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents .
Material Science
The compound’s robust molecular structure could be beneficial in material science, particularly in the development of novel polymers or coatings that require high thermal stability and resistance to degradation .
Chemical Synthesis
This benzophenone derivative is valuable in chemical synthesis as a reagent or catalyst. It could be used to facilitate various chemical reactions, including the synthesis of complex organic compounds .
Biochemistry
In biochemistry, the compound may be used to study enzyme-substrate interactions or to develop assays for detecting biochemical activities due to its unique chemical properties .
Analytical Chemistry
3-Azetidinomethyl-4’-trifluoromethylbenzophenone: could serve as a standard or reference compound in analytical chemistry, aiding in the quantification and analysis of chemical substances in various samples .
Organic Chemistry
The compound’s potential to participate in organic reactions makes it a subject of interest in organic chemistry research, where it could be used to understand reaction mechanisms or develop new synthetic methodologies .
Medicinal Chemistry
Environmental Science
Mechanism of Action
The mechanism of action for 3-Azetidinomethyl-4’-trifluoromethylbenzophenone is not specified in the search results. The mechanism of action for a compound typically refers to how it interacts with biological systems, such as binding to specific receptors or enzymes. This information would be particularly relevant if the compound were a drug or a biologically active substance.
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-7-5-14(6-8-16)17(23)15-4-1-3-13(11-15)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQVJVGFJLMPAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643269 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinomethyl-4'-trifluoromethylbenzophenone | |
CAS RN |
898771-95-4 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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